Isosativan

Description

Taxonomic Distribution and Natural Occurrence

Isosativan is predominantly found in red propolis, a resinous substance produced by honeybees (Apis mellifera) that collect exudates from plants of the Fabaceae family. The botanical origin of red propolis has been traced to Dalbergia ecastophyllum, a leguminous shrub native to mangrove ecosystems in Brazil and West Africa. In Nigeria, red propolis derived from Callerya cinerea (syn. Millettia cinerea), another Fabaceae species, has also been identified as a source of this compound. The compound’s presence correlates with the plant’s defensive mechanisms against pathogens, as isoflavonoids like this compound serve as phytoalexins.

Geographically, this compound-containing propolis has been documented in:

Historical Context in Isoflavonoid Discovery

The isolation of this compound marks a milestone in the study of propolis-derived compounds. Initial reports of its structural analogs, such as medicarpin and vestitol, emerged from Brazilian red propolis studies in the early 2000s. However, the definitive characterization of this compound occurred in 2020 through collaborative research between Nigerian and British institutions, which employed advanced NMR and mass spectrometry techniques to identify the compound in Nigerian propolis. This discovery expanded the known chemical diversity of propolis isoflavonoids, which now includes over 40 structurally related compounds.

Properties

IUPAC Name |

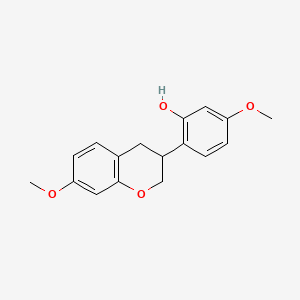

5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAWTPASGRNXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179689 | |

| Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-59-6, 60102-29-6 | |

| Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isosativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Propolis as the Primary Source

Isosativan occurs in Dalbergia ecastaphyllum resin, the botanical origin of Brazilian red propolis. Raw propolis undergoes pretreatment by freezing at −20°C for 24 hours to facilitate grinding into 10–80 μm particles, optimizing surface area for solvent penetration.

Solvent Selection and Extraction Efficiency

Ethanol-water mixtures remain the gold standard for initial extraction:

-

70% Ethanol (v/v) : Achieves 85–90% isoflavonoid recovery via maceration (24 hours at 25°C) or ultrasonication (20 minutes at 45°C).

-

80% Ethanol (v/v) : Enhances solubility of nonpolar analogs like medicarpin, yielding 12–15% higher this compound concentrations compared to 70% solutions.

Post-extraction, crude ethanolic extracts undergo liquid-liquid partitioning:

| Solvent System | Partition Coefficient (K) | Target Fraction |

|---|---|---|

| Hexane-Ethyl Acetate | 3.2 ± 0.4 | Wax Removal |

| Chloroform-Methanol | 1.8 ± 0.2 | Isoflavonoid Enrichment |

This step eliminates beeswax residues and concentrates this compound in the chloroform-soluble phase.

Chromatographic Purification Protocols

Silica Gel Column Chromatography

Primary fractionation employs silica gel (200–300 mesh) with gradient elution:

Preparative Thin-Layer Chromatography (TLC)

Final purification uses TLC plates (0.5 mm silica gel GF254) developed in:

Bands visualized under UV 254 nm are scraped and eluted with methanol, achieving >95% purity.

Advanced Analytical Characterization

Spectroscopic Identification

Quantitative Assessment

UHPLC-DAD-ESI/MS parameters for this compound quantification:

| Column | Mobile Phase | Retention Time | LOD | LOQ |

|---|---|---|---|---|

| C18 (2.1 × 100 mm) | 0.1% Formic Acid:MeOH | 8.7 min | 0.1 μg/mL | 0.3 μg/mL |

Linear range: 0.5–50 μg/mL (R² = 0.998).

Modern Microencapsulation Techniques

Spray-Drying Stabilization

Patent WO2014186851A1 details microencapsulation to enhance bioavailability:

In Vitro Release Kinetics

Simulated gastrointestinal conditions show pH-dependent release:

| Medium | Release at 2 h | Release at 12 h |

|---|---|---|

| Gastric (pH 1.2) | 12% ± 3% | – |

| Intestinal (pH 6.8) | – | 89% ± 5% |

Coating with Eudragit L100-55 extends release to 24 hours.

Challenges in Industrial Scale-Up

Chemical Reactions Analysis

Isosativan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation of this compound can lead to the formation of 6-hydroxythis compound .

Scientific Research Applications

Isosativan is a natural isoflavonoid found in red Nigerian propolis and Trifolium hybridum . Research indicates that this compound possesses various biological activities, meriting its investigation for several scientific research applications .

Phytochemical Profiling

This compound serves as a key marker in the phytochemical profiling of propolis samples, particularly those from Nigeria . High-performance liquid chromatography (HPLC) coupled with UV and Evaporative Light Scattering Detection (ELSD), along with nuclear magnetic resonance (NMR) analysis, facilitates its identification and quantification in propolis extracts . These methods are crucial for quality control and assessing the bioactive potential of propolis .

Antimicrobial Research

This compound exhibits antifungal activity, suggesting its potential in anti-infection research . Studies have also shown that propolis extracts containing this compound have antitrypanosomal activity .

Cytotoxicity Studies

Research has explored this compound's cytotoxic effects on human leukemia cell lines (U937) . While this compound alone shows moderate activity, propolis extracts containing it demonstrate significant cytotoxic effects, indicating potential synergistic interactions with other compounds .

Bioactivity and Synergistic Effects

The bioactivity of this compound is often studied in conjunction with other compounds found in propolis . For example, when isolated from red Nigerian propolis, this compound and medicarpin were found to have moderate antitrypanosomal activity individually, but the crude extract showed higher inhibitory activity, suggesting synergistic effects . Further research is recommended to explore these synergistic relationships and isolate other bioactive metabolites .

Anti-inflammatory Properties

While not explicitly highlighted for this compound, studies on P. santalinus have identified anti-inflammatory properties in related isoflavonoids . This suggests a potential avenue for investigating this compound's role in inflammation-related research .

Exploration of Natural Products

This compound's isolation from natural sources like propolis contributes to the broader field of natural product research . This research is essential for discovering new drugs and understanding the medicinal properties of natural compounds .

Tables of Research Findings

The following tables summarize the research findings related to this compound:

Table 1: Biological Activities of this compound and Related Extracts

Table 2: NMR Data for this compound

| Property | Value |

|---|---|

| 1H-NMR | Identical with literature data |

| 13C-NMR | Identical with literature data |

| [α]D | 0 (c 0.27, chloroform) |

Case Studies

Mechanism of Action

Isosativan is similar to other isoflavans such as arvensan and 6-hydroxythis compound . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 6-hydroxythis compound has an additional hydroxyl group, which may enhance its biological activity . This compound’s unique combination of methoxy and hydroxyl groups contributes to its distinct antifungal properties .

Comparison with Similar Compounds

Medicarpin

- Structure: Medicarpin is a pterocarpan-type isoflavonoid with a fused tetracyclic structure (benzopyranobenzofuran). Unlike isosativan, it lacks the methoxy group at C-7 but retains hydroxyl groups at C-6 and C-3' .

- Bioactivity: Exhibits potent antifungal activity against Nocardia spp. (MIC < 10 µg/mL) . Demonstrates cytotoxicity against human leukemia U937 cells (IC₅₀ > 26 µg/mL in combination with this compound) .

- Source : Co-occurs with this compound in Nigerian red propolis .

6-Hydroxythis compound

Neovestitol

Vestitol

- Structure : The parent compound of this compound, lacking the C-7 methoxy group. It shares the same dihydroxy substitution on the B-ring .

- Bioactivity :

Pharmacological Data and Comparative Analysis

Key Research Findings

Structural Modifications Drive Bioactivity :

- The addition of a methoxy group at C-7 in this compound enhances its stability and antimicrobial potency compared to vestitol .

- Hydroxylation at C-6 (as in 6-hydroxythis compound) may improve solubility but requires further pharmacological validation .

Synergistic Effects in Propolis :

- This compound and medicarpin in Nigerian propolis exhibit combined cytotoxicity against U937 cells, suggesting synergistic interactions .

Geographic Variation in Activity :

- Propolis samples from different regions (e.g., Nigeria vs. Brazil) show variability in this compound content, impacting standardization for therapeutic use .

Biological Activity

Isosativan is an isoflavonoid compound primarily derived from red Nigerian propolis, a natural resinous substance produced by bees. Its biological activity has garnered attention due to its potential therapeutic properties, particularly in the context of cancer and infectious diseases. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Phytochemical Profile

This compound is one of several bioactive compounds isolated from red Nigerian propolis. The extraction and characterization of this compound were achieved through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The phytochemical profile indicates that this compound possesses significant antioxidant properties, contributing to its overall biological activity.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, research involving human leukemia cell lines (U937) revealed that this compound exhibits moderate cytotoxicity with an IC50 value of 12.1 µg/mL. This value indicates the concentration required to inhibit cell growth by 50%. In comparison, the crude extract of red Nigerian propolis showed a higher potency with an IC50 of 26.5 µg/mL, suggesting that the synergistic effects of multiple compounds in propolis may enhance its anticancer properties .

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | 12.1 | Red Nigerian Propolis |

| Medicarpin | 7.6 | Red Nigerian Propolis |

| Diminazen | 29.5 | Control Drug |

| Crude Extract | 26.5 | Red Nigerian Propolis |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. The minimum inhibitory concentration (MIC) for this compound against Trypanosoma brucei, the causative agent of sleeping sickness, was found to be 12.1 µg/mL. This indicates that this compound can effectively inhibit the growth of this parasite, making it a candidate for further investigation in the treatment of trypanosomiasis .

Structure-Activity Relationship

The biological activity of this compound can be partially attributed to its chemical structure. The presence of hydroxyl groups and the overall lipophilicity, indicated by a log P value of 3.731, suggest that this compound can easily penetrate cellular membranes, enhancing its bioavailability and therapeutic potential .

| Property | Value |

|---|---|

| Log P | 3.731 |

| Hydrogen Bond Donor | 8.407 |

| Hydrogen Bond Acceptor | 19.697 |

Case Studies

In a study assessing the effects of various flavonoids on cancer cells, this compound was highlighted for its selective cytotoxicity against U937 cells without significant toxicity to normal human fibroblasts . This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics.

Q & A

Q. How can researchers leverage contradictory findings on this compound’s solubility to improve formulation strategies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.